(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSGJSAOJMRTGB-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719292 |

Source

|

| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925704-47-8 |

Source

|

| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Significance

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral amino acid derivative, stands as a molecule of significant interest in the realms of pharmaceutical and biochemical research. Its structural similarity to endogenous signaling molecules, coupled with the stability afforded by its hydrochloride salt form, makes it a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological pathways. This guide provides a comprehensive exploration of its fundamental physicochemical properties, offering a critical knowledge base for its application in drug discovery, development, and manufacturing. The strategic advantage of utilizing the hydrochloride salt lies in its potential to enhance solubility and stability, key attributes for successful drug formulation and delivery.

Chemical Identity and Structural Elucidation

This compound, also known by its synonym (S)-β²-homovaline HCl salt, is the hydrochloride salt of the enantiomerically pure β-amino acid. The presence of a chiral center at the C2 position is a critical determinant of its biological activity and dictates stereospecific interactions with its targets.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride | N/A |

| Synonyms | (S)-β2-homovaline hydrochloride | [1] |

| CAS Number | 925704-47-8 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1][3] |

| Molecular Weight | 167.63 g/mol | [1][3] |

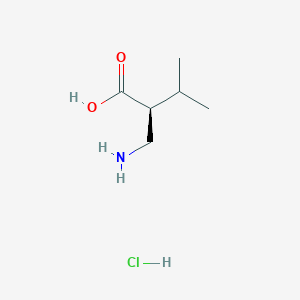

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Characterization: A Data-Driven Analysis

The physicochemical properties of an active pharmaceutical ingredient (API) are paramount as they directly influence its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the available data for this compound. It is important to note that much of the publicly available data is predicted or from supplier information and awaits rigorous experimental verification in peer-reviewed literature.

| Property | Value | Method | Source |

| Physical Form | Solid | Visual Inspection | N/A |

| Purity | ≥98% | Not Specified | [1] |

| Optical Activity | [α]/D -12.0±1.0° (c = 1 in DMF) | Polarimetry | N/A |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | Calculated | [1] |

| LogP | 0.7237 | Calculated | [1] |

Solubility Profile

While specific quantitative solubility data in various solvents remains to be published, the hydrochloride salt form is generally employed to enhance the aqueous solubility of amine-containing compounds. The presence of both a charged amino group and a carboxylic acid function suggests that its solubility will be pH-dependent.

Experimental Rationale: A comprehensive solubility assessment is critical for developing viable formulations. Determining the solubility in a range of pharmaceutically relevant solvents (e.g., water, ethanol, propylene glycol) and buffers across the physiological pH range (1.2 to 7.4) is a foundational step.

Protocol for Solubility Determination (Shake-Flask Method):

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, 0.1 N HCl, phosphate buffered saline pH 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from the supernatant of each vial and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Stability Profile

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over its shelf life. As a hydrochloride salt, this compound is expected to have improved stability compared to its free base. However, it is essential to conduct forced degradation studies to identify potential degradation pathways and degradation products.

Experimental Rationale: Forced degradation studies are a regulatory requirement and provide invaluable information for formulation development, packaging selection, and the establishment of storage conditions. These studies involve subjecting the compound to stress conditions that are more severe than those it would likely encounter during its shelf life.

Protocol for Forced Degradation Studies:

-

Stress Conditions: Expose solutions and solid samples of the compound to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80 °C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating analytical method (typically HPLC).

-

Data Evaluation: Quantify the parent compound and any degradation products. The mass balance should be assessed to ensure that all degradation products are accounted for.

Caption: Workflow for forced degradation studies.

Analytical Methodologies: Ensuring Quality and Consistency

The development and validation of robust analytical methods are essential for the quality control of this compound throughout the drug development process. Due to its lack of a strong chromophore, direct UV detection can be challenging. Therefore, derivatization or the use of alternative detection methods is often necessary.

Chromatographic Methods for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse for the analysis of non-volatile compounds like amino acids. For chiral amino acids, enantiomeric purity is a critical quality attribute.

Experimental Rationale: A validated, stability-indicating HPLC method is required for the accurate quantification of the API and its impurities. For chiral compounds, a method to determine enantiomeric purity is also necessary.

3.1.1. HPLC Method with Pre-column Derivatization:

This is a common approach for amino acids that lack a UV chromophore. The amino group is reacted with a derivatizing agent to produce a derivative that can be detected by UV or fluorescence.

Protocol Outline:

-

Derivatization: React the sample with a suitable derivatizing reagent, such as o-phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl).

-

Chromatographic Separation:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV or fluorescence detection at the appropriate wavelength for the derivative.

-

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

3.1.2. Chiral HPLC for Enantiomeric Purity:

To separate the (S)- and (R)-enantiomers, a chiral stationary phase (CSP) is required.

Protocol Outline:

-

Chromatographic Separation:

-

Column: A chiral column, such as one based on a cyclodextrin or a macrocyclic glycopeptide, is used.

-

Mobile Phase: The mobile phase composition (often a mixture of organic solvents with a small amount of an acidic or basic modifier) is optimized to achieve baseline separation of the enantiomers.

-

Detection: As the underivatized compound may lack a chromophore, mass spectrometric (MS) detection or derivatization followed by UV/fluorescence detection would be necessary.

-

Caption: General workflow for chiral HPLC analysis.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

Expected ¹H NMR Spectral Features (in D₂O):

-

Methyl Protons (CH₃)₂CH- : A doublet of doublets or two distinct doublets in the upfield region (around 0.8-1.0 ppm).

-

Methine Proton (CH₃)₂CH- : A multiplet in the upfield region (around 1.8-2.2 ppm).

-

Methylene Protons -CH₂NH₃⁺ : Two diastereotopic protons that would likely appear as complex multiplets.

-

Methine Proton -CH(CH₂NH₃⁺)COOH : A multiplet.

Expected ¹³C NMR Spectral Features (in D₂O):

-

Methyl Carbons (CH₃)₂CH- : Two signals in the upfield region (around 18-22 ppm).

-

Methine Carbon (CH₃)₂CH- : A signal around 30-35 ppm.

-

Methylene Carbon -CH₂NH₃⁺ : A signal around 40-45 ppm.

-

Methine Carbon -CH(CH₂NH₃⁺)COOH : A signal around 50-55 ppm.

-

Carboxyl Carbon -COOH : A signal in the downfield region (around 175-180 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands (as KBr pellet or Nujol mull):

-

O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

-

N-H stretch (ammonium): A broad band from 2800-3200 cm⁻¹, often with multiple peaks.

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1730 cm⁻¹.

-

N-H bend (ammonium): An absorption around 1500-1600 cm⁻¹.

-

C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electrospray Ionization - Positive Mode):

-

[M+H]⁺ ion: The protonated molecule of the free base (C₆H₁₃NO₂) would be observed at m/z 132.10.

Conclusion and Future Perspectives

This compound is a promising chiral building block with significant potential in drug development. This guide has synthesized the currently available information on its physicochemical properties and outlined the necessary experimental approaches for its comprehensive characterization. Further research is warranted to establish a complete and experimentally verified profile of this compound, which will be instrumental in unlocking its full therapeutic potential. The development of robust and validated analytical methods will be key to ensuring the quality, safety, and efficacy of any future drug products derived from this molecule.

References

In-Depth Technical Guide: Crystal Structure Analysis of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Introduction

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral amino acid derivative, is a critical building block in contemporary pharmaceutical development.[1][2][3] Its structural analogue, Pregabalin, is a well-established therapeutic agent for neurological disorders, highlighting the significance of this chemical scaffold.[2][4][5] This guide provides an in-depth technical analysis of the crystal structure of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of the solid-state properties, including the crystal structure, is paramount for controlling the physicochemical properties of active pharmaceutical ingredients (APIs), which directly impact drug product performance.[6]

This document will delve into the synthesis and crystallization of the title compound, followed by a detailed exploration of its crystal structure as determined by single-crystal X-ray diffraction (SCXRD). We will also discuss complementary analytical techniques such as Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, providing a holistic characterization of this important pharmaceutical intermediate.

Synthesis and Crystallization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. While various synthetic routes are available, a common approach involves the use of chiral precursors or enzymatic resolution.[7]

Protocol: Synthesis of (S)-2-Aminomethyl-3-methylbutanoic Acid Hydrochloride

-

Starting Material: The synthesis often commences from (S)-2-aminobutyric acid.

-

Esterification: The carboxylic acid is first protected, typically as a methyl ester, by reacting with methanol in the presence of an acid catalyst like hydrogen chloride gas or thionyl chloride.[7]

-

Amidation: The resulting amino ester hydrochloride is then converted to the corresponding amide by treatment with ammonia.[7]

-

Purification and Crystallization: The crude product is purified through recrystallization. The choice of solvent is critical for obtaining high-quality single crystals suitable for X-ray diffraction. A common technique involves dissolving the compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol) at an elevated temperature and allowing it to cool slowly. Vapor diffusion is another effective method for growing single crystals.

Visualization: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Crystal Structure Analysis: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice.[6][8] This information is invaluable for understanding intermolecular interactions, predicting physical properties, and ensuring the correct polymorphic form of a pharmaceutical compound.[6]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[9] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.[9]

Crystallographic Data

The following table summarizes typical crystallographic data obtained for this compound. Note: As specific single-crystal data for the hydrochloride salt was not found in the initial search, the following is a representative example based on similar structures and the parent compound, Pregabalin. Publicly available crystal structure data for Pregabalin can be found in the Cambridge Structural Database (CSD).[10]

| Parameter | Value |

| Chemical Formula | C6H14ClNO2 |

| Formula Weight | 167.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 2 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| θ range for data collection (°) | Value |

| Index ranges | h, k, l ranges |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to θ = Value° | Value % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Largest diff. peak and hole (e.Å⁻³) | Values |

Visualization: SCXRD Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Abstract

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative structurally analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] Based on its structural similarity to established therapeutic agents such as pregabalin and gabapentin, this compound is classified as a gabapentinoid.[1][4] This guide provides a comprehensive technical overview of the core mechanism of action, which, like other gabapentinoids, does not involve direct interaction with GABA receptors.[1][5][6] Instead, its primary mode of action is the high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic, voltage-gated calcium channels (VGCCs) in the central nervous system.[4][7][8] This interaction modulates calcium influx, leading to a reduction in the synaptic release of excitatory neurotransmitters.[4][8][9] This document details the molecular interactions, downstream signaling consequences, and the key experimental protocols required to validate this mechanism for researchers, scientists, and drug development professionals.

Introduction: A Structurally-Guided Hypothesis

This compound is a synthetic compound that serves as a key intermediate in the production of certain GABA analogs used to treat conditions like epilepsy, neuropathic pain, and anxiety.[3] Its molecular architecture strongly suggests a mechanism of action convergent with the gabapentinoid class of drugs.[1][4] Gabapentinoids are renowned for their efficacy in treating various neurological and psychiatric disorders.[4][9][10]

Despite being GABA analogues, their therapeutic effects are not mediated by GABA receptors or metabolism.[1][5] The central hypothesis, supported by extensive research on related molecules, is that this compound exerts its effects by targeting the α2δ auxiliary subunit of VGCCs.[4][7][11] This guide will dissect this mechanism, from molecular binding to physiological outcomes, and provide the technical framework for its experimental validation.

The Primary Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels

Voltage-gated calcium channels are critical for regulating a myriad of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.[12] These channels are heteromeric protein complexes composed of a primary pore-forming α1 subunit and auxiliary subunits, including the intracellular β and the extracellular α2δ subunits.[4][13]

The α2δ subunit itself is a transmembrane glycoprotein that plays a crucial role in the trafficking and plasma membrane incorporation of the VGCC complex.[14][15] It also modulates the channel's biophysical properties, including the kinetics of activation and inactivation.[12][15][16] There are four known isoforms of the α2δ subunit (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), with gabapentinoids showing high affinity specifically for the α2δ-1 and α2δ-2 isoforms.[6][12] In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is significantly upregulated in sensory neurons, making it a key therapeutic target.[13][17]

Molecular Mechanism: Binding and Allosteric Modulation

The therapeutic action of gabapentinoids is initiated by their specific binding to a site on the α2δ-1 and α2δ-2 subunits.[1][4][7] This binding is not to the calcium pore itself but to an exofacial site on the α2δ protein.[1][11]

Recent cryogenic electron microscopy (cryo-EM) studies have elucidated the structural basis for this interaction, revealing a binding pocket within the dCache1 domain of the α2δ-1 subunit that encapsulates the gabapentinoid molecule.[18] This binding is thought to induce a conformational change in the α2δ subunit, which in turn leads to several downstream consequences:

-

Inhibition of VGCC Trafficking: One of the primary mechanisms is the disruption of the forward trafficking of the α1-β-α2δ channel complex from the endoplasmic reticulum and Golgi apparatus to the presynaptic membrane.[11][19] This results in a lower density of functional calcium channels at the presynaptic terminal.[14]

-

Modulation of Channel Function: Gabapentinoid binding can also allosterically modulate the function of existing channels, subtly altering their voltage-dependence and kinetics.[15][16]

The net effect of these actions is a reduction in the overall calcium influx into the presynaptic neuron upon arrival of an action potential.[8][9][10]

Caption: Signaling pathway of this compound.

Downstream Effects: Attenuation of Neurotransmitter Release

Calcium is the critical second messenger that triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft. By reducing presynaptic calcium influx, this compound effectively dampens the release of several key excitatory neurotransmitters, including:

This reduction in neurotransmitter release is particularly pronounced in neurons that are hyperexcitable, a hallmark of conditions like neuropathic pain and epilepsy.[7] This state-dependent action contributes to the therapeutic window of gabapentinoids, as they have minimal impact on normal neurotransmission.[6] The ultimate result is a decrease in postsynaptic excitation and a stabilization of neural circuits, which underlies the analgesic, anticonvulsant, and anxiolytic effects of the compound.[1][9]

Experimental Validation Protocols

To rigorously validate the proposed mechanism of action for this compound, a series of well-established experimental protocols must be employed.

Radioligand Binding Assay: Quantifying Target Affinity

This assay is the gold standard for determining the binding affinity (Kd) and density of binding sites (Bmax) of a compound for its receptor.[20][21]

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: [20][22]

-

Membrane Preparation: Homogenize tissue known to express high levels of α2δ-1 (e.g., rat spinal cord or dorsal root ganglia) in a cold lysis buffer.[17] Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the unlabeled test compound, this compound.

-

Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

| Parameter | Description | Typical Value for Gabapentinoids |

| Kᵢ | Inhibitory Constant | Low nanomolar (nM) to low micromolar (µM) range[6] |

| Bmax | Maximum number of binding sites | Varies by tissue type |

| IC₅₀ | Half maximal inhibitory concentration | Dependent on radioligand concentration and affinity |

Patch-Clamp Electrophysiology: Measuring Functional Impact on Ion Channels

This technique allows for the direct measurement of ion flow through channels in a patch of cell membrane, providing functional evidence of channel modulation.[23][24]

Step-by-Step Protocol:

-

Cell Preparation: Use primary cultured neurons (e.g., dorsal root ganglion neurons) or a cell line (e.g., tsA-201 cells) co-expressing the α1, β, and α2δ-1 subunits of the VGCC.

-

Giga-seal Formation: Approach a cell with a glass micropipette filled with an electrolyte solution to form a high-resistance (gigaohm) seal with the cell membrane.[24]

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.[24]

-

Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit calcium currents (using Ba²⁺ as the charge carrier to avoid calcium-dependent inactivation).[16]

-

Drug Application: Perfuse the cell with a solution containing this compound and record any changes in the amplitude or kinetics of the calcium currents. A reduction in current amplitude would be consistent with the proposed mechanism.[19]

In Vivo Microdialysis: Assessing Neurotransmitter Release in a Living System

Microdialysis is a technique used to sample the extracellular fluid in specific brain regions of a freely moving animal, allowing for the direct measurement of neurotransmitter levels.[25][26][27]

Caption: Workflow for an in vivo microdialysis experiment.

Step-by-Step Protocol: [25][28]

-

Probe Implantation: Under anesthesia, stereotactically implant a microdialysis probe into a target brain region (e.g., the spinal dorsal horn for pain studies).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Molecules from the extracellular space, including neurotransmitters, will diffuse across the semipermeable membrane into the aCSF.[26]

-

Baseline Collection: After a recovery and equilibration period, collect baseline dialysate samples.

-

Compound Administration: Administer this compound (e.g., via intraperitoneal injection).

-

Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals. Analyze the concentration of excitatory amino acids (e.g., glutamate) in the samples using high-performance liquid chromatography (HPLC) or mass spectrometry. A significant decrease in neurotransmitter levels post-administration would support the proposed mechanism of action.

Conclusion

The mechanism of action for this compound is firmly rooted in its classification as a gabapentinoid. Its primary therapeutic effect stems from high-affinity binding to the α2δ subunit of voltage-gated calcium channels. This interaction allosterically modulates channel trafficking and function, leading to a state-dependent reduction in presynaptic calcium influx and a subsequent decrease in the release of excitatory neurotransmitters. This cascade of events ultimately dampens neuronal hyperexcitability, providing a robust rationale for its potential efficacy in treating neuropathic pain, epilepsy, and anxiety disorders. The experimental protocols outlined in this guide provide a clear and validated pathway for confirming this mechanism and further characterizing the pharmacological profile of this compound.

References

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 10. emergencymedicinecases.com [emergencymedicinecases.com]

- 11. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

- 12. CACNA2D1 - Wikipedia [en.wikipedia.org]

- 13. Frontiers | The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. biorxiv.org [biorxiv.org]

- 18. escholarship.org [escholarship.org]

- 19. Determinants of interactions of a novel next-generation gabapentinoid NVA1309 and mirogabalin with the Cavα2δ-1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. buczynski-gregus.com [buczynski-gregus.com]

- 27. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (also known as (S)-β²-homovaline HCl salt). As a chiral building block of interest in pharmaceutical development, particularly in the synthesis of peptide-based therapeutics and as a potential modulator of neurotransmitter activity, a thorough understanding of its structural and spectroscopic properties is paramount.[1] This guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule. Given the limited availability of published experimental spectra for this specific compound, this guide will focus on predicted data based on fundamental principles and comparisons with structurally related molecules.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique structure that dictates its spectroscopic behavior. Key features include a chiral center at the C2 carbon, an isopropyl group, a primary amine (protonated as an ammonium chloride salt), and a carboxylic acid. These functional groups give rise to characteristic signals in various spectroscopic analyses.

Molecular Structure Diagram

References

A Technical Guide to the Chiral Synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic acid Hydrochloride

Section 1: Introduction and Strategic Importance

(S)-2-(Aminomethyl)-3-methylbutanoic acid, a chiral β-amino acid, stands as a crucial chiral building block in modern medicinal chemistry. Its structural motif is integral to the development of various pharmaceutical agents, particularly GABA (γ-aminobutyric acid) analogs designed to treat a spectrum of neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders[1]. The therapeutic efficacy of such compounds is intrinsically linked to their stereochemistry, with the (S)-enantiomer typically possessing the desired pharmacological activity. Consequently, the development of robust, scalable, and enantioselective synthetic routes to access this molecule in its hydrochloride salt form is of paramount importance for researchers and professionals in drug development.

The primary challenge in synthesizing (S)-2-(Aminomethyl)-3-methylbutanoic acid lies in the precise installation of the stereocenter at the C2 position. This guide provides an in-depth technical overview of the principal strategies employed to achieve this, focusing on the underlying chemical logic, field-proven insights, and detailed protocols. We will explore methodologies ranging from chiral pool synthesis and asymmetric catalysis to enzymatic resolutions, offering a comparative analysis to inform synthetic route selection based on scale, efficiency, and economic viability.

Section 2: Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals several potential pathways for establishing the key C2 stereocenter. The primary disconnection points can be envisioned through the formation of the C-N bond, the construction of the carbon skeleton, or the direct enantioselective creation of the chiral center.

Caption: High-level retrosynthetic analysis of the target molecule.

This analysis leads to three dominant and industrially relevant strategies:

-

Chiral Pool Synthesis: Leveraging readily available, enantiopure natural products like the amino acid L-valine as the starting material.

-

Asymmetric Catalysis: Employing a chiral catalyst to transform a prochiral substrate into the desired enantiomer with high selectivity[2][3].

-

Enzymatic Kinetic Resolution: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (S)-enantiomer[4][5].

The following sections will provide a detailed examination of each of these authoritative approaches.

Section 3: Chiral Pool Synthesis from L-Valine

Expertise & Rationale: The use of L-valine as a starting material is a highly logical approach because it provides the entire carbon backbone and the correct absolute stereochemistry at the eventual C2 position from the outset. The synthetic task is transformed into a problem of chemical manipulation—specifically, a one-carbon homologation of the carboxylic acid group. The Arndt-Eistert reaction or similar chain-extension methodologies are classic solutions for this transformation. The causality is clear: by starting with an enantiopure building block, the need for a separate chiral resolution or asymmetric induction step is circumvented, simplifying the overall process.

The general workflow involves protecting the amine, converting the carboxyl group into a -CH₂COOH or a precursor thereof, followed by deprotection.

Caption: Synthetic pathway from L-Valine.

This strategy is particularly attractive for lab-scale synthesis due to its predictable stereochemical outcome. However, the multi-step nature and use of stoichiometric reagents can sometimes render it less cost-effective for large-scale industrial production compared to catalytic methods.

Section 4: Asymmetric Catalysis via Prochiral Hydrogenation

Expertise & Rationale: Asymmetric hydrogenation is a cornerstone of modern industrial chiral synthesis, prized for its high efficiency, atom economy, and exceptional enantioselectivity. This strategy involves the design of a prochiral precursor, typically an α,β-unsaturated compound, which is then reduced using hydrogen gas and a catalytic amount of a chiral transition metal complex[2].

For the synthesis of our target molecule, a suitable precursor would be 3-methyl-2-(nitromethyl)but-2-enoic acid or a similar cyano-substituted analogue. The key to success lies in the choice of the chiral catalyst. Rhodium or Ruthenium complexes with chiral phosphine ligands, such as DuPHOS or BINAP, are well-established for their ability to control the facial selectivity of hydrogenation[3]. The ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to the delivery of hydrogen to one face of the double bond, thus generating the (S)-stereocenter with high enantiomeric excess (e.e.).

Caption: Key step in the asymmetric catalytic route.

The primary advantage of this method is its catalytic nature, which minimizes chiral waste and allows for high throughput. The main considerations are the cost and availability of the catalyst and the development effort required to optimize the reaction for high enantioselectivity.

Section 5: Enzymatic Kinetic Resolution of a Racemic Intermediate

Expertise & Rationale: Biocatalysis provides a powerful and environmentally benign alternative for producing enantiopure compounds. Kinetic resolution relies on an enzyme, typically a lipase or esterase, that can differentiate between the two enantiomers of a racemic substrate, catalyzing a reaction on one much faster than the other[5][6]. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting one (as unreacted starting material).

A common industrial approach for related molecules involves the resolution of a racemic cyano ester intermediate, such as ethyl 2-(cyanomethyl)-3-methylbutanoate[7]. In a typical setup, the racemic ester is treated with a lipase (e.g., Lipase B from Candida antarctica) in a buffered aqueous system[8]. The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted. The resulting acid and ester can then be easily separated based on their different solubilities in acidic and basic aqueous solutions.

Caption: Workflow for enzymatic kinetic resolution.

The trustworthiness of this protocol is high because the enzyme's specificity guarantees high enantiomeric purity. A significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%. However, this can be overcome by incorporating a racemization step for the undesired (R)-ester, allowing it to be recycled back into the process, thereby driving the overall yield much higher.

Section 6: Data Summary and Comparative Analysis

The choice of synthetic strategy is a critical decision in drug development, balancing factors like cost, scale, efficiency, and environmental impact.

| Strategy | Key Step | Typical Yield | Typical e.e. | Pros | Cons |

| Chiral Pool | Stereospecific homologation | 40-60% (overall) | >99% | Predictable stereochemistry; readily available starting material. | Multi-step; may use stoichiometric and hazardous reagents (e.g., NaCN). |

| Asymmetric Catalysis | Enantioselective hydrogenation[3] | 80-95% (key step) | >98% | Highly atom-economical; high throughput; suitable for large scale. | High upfront cost for catalyst; requires process optimization. |

| Enzymatic Resolution | Lipase-catalyzed hydrolysis[5][6] | <50% (without recycle) | >99% | Exceptional selectivity; mild, green conditions; reliable. | Theoretical max yield of 50%; requires racemization of undesired enantiomer for high efficiency. |

Section 7: Detailed Experimental Protocols

The following protocols describe a plausible sequence based on the enzymatic kinetic resolution strategy, which is a robust and well-documented approach for similar chiral acids.

Protocol 1: Synthesis of Racemic Ethyl 2-cyano-3-methylbutanoate

This protocol is a standard Knoevenagel-Michael sequence.

-

Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isobutyraldehyde (90.1 g, 1.25 mol), ethyl cyanoacetate (113.1 g, 1.0 mol), and piperidine (8.5 g, 0.1 mol) in 500 mL of toluene.

-

Condensation: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Continue refluxing for 4-6 hours until no more water is collected.

-

Reduction: Cool the reaction mixture to room temperature. Add 10% Palladium on carbon (5.0 g). Hydrogenate the mixture under a hydrogen balloon or in a Parr shaker at 50 psi until hydrogen uptake ceases.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with toluene. Concentrate the filtrate under reduced pressure to obtain the crude racemic ester.

-

Purification: Purify the crude product by vacuum distillation to yield racemic ethyl 2-cyano-3-methylbutanoate as a colorless oil.

Protocol 2: Lipase-Catalyzed Kinetic Resolution [6][9]

-

Reaction Setup: In a 2 L jacketed reactor, prepare a solution of 0.1 M phosphate buffer (1 L, pH 7.2). Add the racemic ethyl 2-cyano-3-methylbutanoate (100 g, 0.59 mol).

-

Enzymatic Reaction: Add immobilized Lipase B from Candida antarctica (Novozym 435, 10 g, 10 wt%). Stir the biphasic mixture vigorously at 30 °C.

-

Monitoring: Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing the enantiomeric excess of the ester and the formation of the acid by chiral HPLC. The reaction is typically stopped at or near 50% conversion (approx. 18-24 hours).

-

Enzyme Removal: Once 50% conversion is reached, stop the stirring and filter the mixture to recover the immobilized enzyme, which can be washed and reused.

-

Separation: Transfer the filtrate to a separatory funnel. Add 1 M HCl solution to adjust the pH to ~2. Extract the unreacted (R)-ester with ethyl acetate (3 x 300 mL).

-

Isolation of (S)-Acid: Adjust the pH of the aqueous layer to ~8-9 with 2 M NaOH solution. Wash with a small amount of ethyl acetate to remove any residual ester. Re-acidify the aqueous layer to pH ~2 with concentrated HCl. A precipitate or oil of (S)-2-(cyanomethyl)-3-methylbutanoic acid will form. Extract this into ethyl acetate (3 x 300 mL).

-

Purification: Dry the combined organic extracts containing the (S)-acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (S)-cyano acid.

Protocol 3: Reduction of Nitrile and Hydrochloride Salt Formation

-

Reaction Setup: Dissolve the (S)-cyano acid (50 g, 0.35 mol) in methanol (500 mL) in a high-pressure hydrogenation vessel. Add Raney Nickel (10 g, slurry in water, washed with methanol) as the catalyst[7][10].

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 100 psi and heat to 50 °C. Maintain stirring for 12-18 hours until hydrogen uptake ceases.

-

Work-up: Cool the reactor, vent carefully, and purge with nitrogen. Filter the reaction mixture through Celite to remove the catalyst.

-

Salt Formation: Concentrate the filtrate to about 100 mL. Cool the solution in an ice bath and slowly add a solution of 4 M HCl in dioxane or bubble dry HCl gas through the solution until the pH is ~1.

-

Crystallization: A white precipitate of (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride will form. Stir in the cold for 1-2 hours, then collect the solid by filtration.

-

Purification: Wash the solid with cold diethyl ether and dry under vacuum to afford the final product with high chemical and enantiomeric purity.

Section 8: Conclusion

The chiral synthesis of this compound can be successfully achieved through several authoritative strategies. The chiral pool approach offers a direct and stereochemically secure route, ideal for smaller-scale syntheses. For industrial-scale production, asymmetric catalytic hydrogenation and enzymatic kinetic resolution represent the state-of-the-art, providing highly efficient and sustainable pathways to the enantiopure target. The ultimate choice of method will invariably depend on a strategic assessment of project-specific requirements, including production scale, cost of goods, process safety, and available technological infrastructure. The continued innovation in catalysis and biocatalysis promises to further refine these powerful synthetic tools, enabling even more efficient access to this and other vital chiral pharmaceutical building blocks.

References

- 1. This compound [myskinrecipes.com]

- 2. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 3. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pregabalin synthesis - chemicalbook [chemicalbook.com]

The Strategic Utility of (S)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral β-amino acid derivative, has emerged as a pivotal building block in contemporary organic synthesis. Its structural attributes, particularly the stereodefined center and the bifunctional nature of the aminomethyl and carboxylic acid moieties, render it a versatile precursor for a range of high-value molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of this compound, with a particular focus on its role in the synthesis of pharmaceutically active compounds and peptidomimetics. Detailed experimental considerations, mechanistic insights, and established protocols are presented to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are integral components in the design and synthesis of a diverse array of biologically active molecules.[1][2] Their incorporation into peptide backbones can induce stable secondary structures, such as helices and turns, and confer enhanced resistance to proteolytic degradation compared to their α-amino acid counterparts.[3] This has led to their extensive use in the development of novel therapeutics with improved pharmacokinetic profiles.[1] (S)-2-(Aminomethyl)-3-methylbutanoic acid, as a non-proteinogenic β-amino acid, offers a unique structural motif that is particularly valuable in medicinal chemistry for the synthesis of GABA analogues and other neurologically active agents.[4][5] The hydrochloride salt form enhances its stability and solubility, making it a convenient and reliable starting material for a variety of chemical transformations.[4]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO₂ | [4][6] |

| Molecular Weight | 167.63 g/mol | [4][6] |

| CAS Number | 203854-54-0, 925704-47-8 | [4][6][7] |

| Appearance | White to off-white solid | [8] |

| Storage Conditions | 2 - 8 °C, under inert gas | [4][8] |

Note on CAS Numbers: Both CAS numbers 203854-54-0 and 925704-47-8 are frequently associated with this compound in commercial and scientific literature. Researchers should verify the specific CAS number provided by their supplier.

Spectroscopic Characterization (Predicted)

While a publicly available, dedicated spectral analysis for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (500 MHz, D₂O): The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (doublet around 0.9 ppm for the two methyl groups and a multiplet around 1.8 ppm for the methine proton). The protons of the aminomethyl group would likely appear as a multiplet around 3.0-3.2 ppm, and the methine proton adjacent to the carboxylic acid would be observed further downfield, around 2.5-2.7 ppm. The acidic proton of the carboxylic acid may be broad or exchange with the solvent.

-

¹³C NMR (125 MHz, D₂O): The carbon NMR spectrum would feature signals for the two non-equivalent methyl carbons of the isobutyl group around 20-25 ppm, the isobutyl methine carbon around 30-35 ppm, the aminomethyl carbon around 40-45 ppm, the chiral methine carbon adjacent to the carboxyl group around 45-50 ppm, and the carboxyl carbon in the range of 175-180 ppm.

-

FT-IR (KBr): The infrared spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and the N-H stretching of the ammonium group. A strong carbonyl (C=O) stretching vibration is expected around 1700-1725 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would be observed in their typical regions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[9]

-

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Asymmetric Synthesis of the Building Block

The enantioselective synthesis of β-amino acids is a topic of significant research interest.[6] Various methodologies have been developed to access these valuable chiral building blocks. While a detailed exposition of all synthetic routes is beyond the scope of this guide, it is pertinent to mention that asymmetric hydrogenation and methods employing chiral auxiliaries are common strategies to obtain enantiomerically pure (S)-2-(Aminomethyl)-3-methylbutanoic acid.[10][11] The availability of this chiral precursor is a testament to the advancements in asymmetric synthesis.

Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered on its role as a precursor to high-value molecules in the pharmaceutical industry.

Keystone in the Synthesis of Pregabalin

Pregabalin, marketed under the trade name Lyrica, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[12] (S)-2-(Aminomethyl)-3-methylbutanoic acid is a direct precursor to the active pharmaceutical ingredient (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin). The structural relationship is a simple homologation, but the synthetic pathway often involves a multi-step sequence.

A common industrial route to pregabalin involves the Hofmann rearrangement of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid.[11][13] this compound can be envisioned as a starting material for the synthesis of this key intermediate.

Conceptual Synthetic Workflow: From Building Block to Pregabalin Intermediate

Caption: Conceptual pathway for the synthesis of Pregabalin from the title building block.

Exemplary Protocol: Hofmann Rearrangement of the Pregabalin Intermediate

The following is a generalized protocol for the Hofmann rearrangement of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid to yield pregabalin. This transformation is a critical step in many reported syntheses of the drug.[11]

-

Preparation of the Hofmann Reagent: A solution of sodium hypobromite is typically prepared in situ by the slow addition of bromine to a cold aqueous solution of sodium hydroxide.

-

Reaction Setup: (R)-3-(carbamoylmethyl)-5-methylhexanoic acid is dissolved in an aqueous solution of sodium hydroxide.

-

Hofmann Rearrangement: The freshly prepared sodium hypobromite solution is added to the solution of the amide at a low temperature (typically 0-5 °C). The reaction mixture is then gradually warmed and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Workup and Isolation: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude pregabalin. The product is then collected by filtration, washed, and can be further purified by recrystallization.

Causality in Experimental Choices: The use of a strong base (NaOH) is essential to deprotonate the amide, making it susceptible to attack by the hypobromite. The low temperature during the addition of the Hofmann reagent helps to control the exothermic reaction and minimize side reactions. The final acidification is necessary to protonate the amino group and neutralize any remaining base, allowing for the precipitation of the zwitterionic product.

Incorporation into Peptidomimetics

The incorporation of β-amino acids into peptide sequences is a well-established strategy to create peptidomimetics with enhanced biological activity and stability.[3] this compound can be used in solid-phase peptide synthesis (SPPS) to introduce a unique structural element into a peptide chain.

General Workflow for SPPS Incorporation

Caption: General scheme for the incorporation of the title β-amino acid into a peptide chain via SPPS.

Experimental Considerations for Peptide Synthesis:

-

Protecting Group Strategy: The primary amino group of (S)-2-(Aminomethyl)-3-methylbutanoic acid must be protected before it can be used in SPPS. The choice of protecting group is critical and must be orthogonal to the protecting groups used for the α-amino acids in the sequence.[1][14] For Fmoc-based SPPS, a Boc protecting group on the aminomethyl moiety is a suitable choice, as it is stable to the basic conditions used for Fmoc deprotection and can be removed during the final acidic cleavage from the resin.

-

Coupling Reactions: β-amino acids can be less reactive in coupling reactions than their α-analogues due to steric hindrance.[5][15] Therefore, more potent coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are often employed to ensure complete and efficient coupling.[16] Double coupling cycles may also be necessary in some cases.

-

Challenges: The incorporation of β-amino acids can sometimes lead to peptide aggregation, especially in hydrophobic sequences.[2] The choice of solvent, the use of chaotropic agents, and the incorporation of backbone-disrupting elements can help to mitigate this issue.

Exemplary Protocol for SPPS Incorporation (Fmoc/tBu Strategy):

-

Resin Preparation: The synthesis is initiated with a suitable resin (e.g., Rink amide resin for a C-terminal amide) that has the first amino acid of the sequence attached. The N-terminal Fmoc group is removed by treatment with a solution of 20% piperidine in DMF.

-

Amino Acid Activation: In a separate vessel, N-Fmoc-N'-Boc-(S)-2-(aminomethyl)-3-methylbutanoic acid (3-5 equivalents) is pre-activated with a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) and a base like diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF.

-

Coupling: The activated β-amino acid solution is added to the deprotected resin, and the mixture is agitated for a sufficient period (typically 1-4 hours) to ensure complete coupling. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

-

Chain Elongation: The cycle of deprotection, activation, and coupling is repeated for the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups (including the Boc group on the β-amino acid side chain) are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is precipitated, isolated, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in organic synthesis, particularly in the realm of medicinal chemistry. Its strategic use in the synthesis of pregabalin and as a unique component of peptidomimetics highlights its importance in the development of novel therapeutics. A thorough understanding of its properties, handling requirements, and reactivity is paramount for its successful implementation in complex synthetic endeavors. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical considerations to aid researchers in harnessing the full potential of this important synthetic intermediate.

References

- 1. peptide.com [peptide.com]

- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. 925704-47-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. This compound [myskinrecipes.com]

- 8. (S)-2-(aMinoMethyl)-3-Methylbutanoic acid CAS#: 203854-54-0 [m.chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. (S)-2-(aminomethyl)-3-methylbutanoic acid - CAS:203854-54-0 - Sunway Pharm Ltd [3wpharm.com]

- 11. US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin - Google Patents [patents.google.com]

- 12. lupinepublishers.com [lupinepublishers.com]

- 13. WO2012093411A2 - Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates - Google Patents [patents.google.com]

- 14. peptide.com [peptide.com]

- 15. blog.mblintl.com [blog.mblintl.com]

- 16. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of (S)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin): A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the therapeutic targets of (S)-3-(Aminomethyl)-5-methylhexanoic acid, widely known as Pregabalin. Initially developed as an antiepileptic agent, Pregabalin's clinical applications have expanded to include the management of neuropathic pain, fibromyalgia, and generalized anxiety disorder. This document will elucidate the primary molecular mechanism of Pregabalin, focusing on its interaction with the α2δ subunit of voltage-gated calcium channels (VGCCs) and the subsequent modulation of neurotransmitter release. Furthermore, this guide will detail established and innovative experimental protocols for target validation and characterization, offering researchers a comprehensive resource for advancing the study of this significant therapeutic compound.

Introduction: From a GABA Analog to a Key Neuromodulator

(S)-3-(Aminomethyl)-5-methylhexanoic acid, or Pregabalin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Despite this structural similarity, Pregabalin does not exert its therapeutic effects through direct interaction with GABA receptors.[2] Its journey from a novel anticonvulsant to a widely prescribed medication for a range of neurological and psychiatric conditions is a testament to its unique mechanism of action. This guide will dissect the molecular underpinnings of Pregabalin's efficacy, providing a foundational understanding for researchers and drug development professionals.

Primary Therapeutic Target: The α2δ Subunit of Voltage-Gated Calcium Channels

The cornerstone of Pregabalin's therapeutic action lies in its high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4] This interaction is highly specific and is considered the principal mechanism underlying its analgesic, anticonvulsant, and anxiolytic properties.[5][6]

The α2δ Subunit: A Critical Modulator of Neuronal Excitability

The α2δ subunit is a transmembrane protein that, in conjunction with the pore-forming α1 subunit and the intracellular β subunit, constitutes the functional VGCC complex.[7] The α2δ subunit itself is composed of two disulfide-linked polypeptides, α2 and δ. It plays a crucial role in the proper trafficking and plasma membrane localization of the α1 subunit, thereby influencing the density and function of calcium channels at the neuronal synapse.[8] Increased expression of the α2δ-1 subunit has been implicated in conditions of neuronal hyperexcitability, such as neuropathic pain.

Pregabalin's Mechanism of Action: A Cascade of Neuromodulation

Pregabalin's binding to the α2δ subunit initiates a cascade of events that ultimately dampen neuronal hyperexcitability. The primary consequence of this interaction is a reduction in the synaptic release of several excitatory neurotransmitters.[4][9]

The proposed mechanism involves the following key steps:

-

Binding to α2δ: Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits of VGCCs.[10]

-

Modulation of Calcium Influx: This binding is thought to induce a conformational change in the α2δ subunit, which in turn modulates the function of the associated VGCC. This leads to a reduction in calcium influx into the presynaptic nerve terminal upon depolarization.[11]

-

Reduced Neurotransmitter Release: The diminished intracellular calcium concentration directly impairs the fusion of synaptic vesicles with the presynaptic membrane, leading to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[12]

This reduction in excitatory neurotransmission is the fundamental basis for Pregabalin's therapeutic effects in various neurological disorders.

Signaling Pathway of Pregabalin's Action

Caption: Pregabalin's signaling pathway.

Potential Secondary and Off-Target Effects

While the interaction with the α2δ subunit is the primary mechanism of action, it is prudent for researchers to consider potential secondary or off-target effects. However, extensive receptor binding assays have shown that Pregabalin has low affinity for a wide range of other receptors, transporters, and ion channels, underscoring its high selectivity for the α2δ subunit.[13]

Experimental Protocols for Target Validation and Characterization

Validating the interaction between Pregabalin and its target, and characterizing the downstream functional consequences, is crucial for both basic research and drug development. The following section outlines key experimental protocols.

Target Binding Assays

Objective: To quantify the binding affinity of Pregabalin for the α2δ subunit.

Methodology: Radioligand Binding Assay

This is a widely used method to determine the affinity (Ki or Kd) and density (Bmax) of a ligand for its receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cells expressing the α2δ subunit in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-Gabapentin or [³H]-Pregabalin), and varying concentrations of unlabeled Pregabalin (for competition binding).

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.

-

Analyze the data using non-linear regression to determine the Ki or Kd and Bmax values.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Functional Assays: Measuring Neurotransmitter Release

Objective: To assess the effect of Pregabalin on the release of excitatory neurotransmitters.

Methodology: In Vitro Neurotransmitter Release from Cultured Neurons or Brain Slices

This method allows for the direct measurement of neurotransmitter release in a controlled environment.

Step-by-Step Protocol:

-

Preparation of Neuronal Cultures or Brain Slices:

-

Culture primary neurons (e.g., cortical or dorsal root ganglion neurons) or prepare acute brain slices from rodents.

-

Maintain the preparations in a suitable physiological buffer.

-

-

Pre-incubation with Pregabalin:

-

Incubate the neurons or brain slices with varying concentrations of Pregabalin for a defined period.

-

-

Depolarization-Induced Neurotransmitter Release:

-

Stimulate neurotransmitter release by depolarizing the neurons, typically with a high concentration of potassium chloride (KCl) or an electrical field stimulation.

-

-

Sample Collection:

-

Collect the extracellular medium (supernatant) containing the released neurotransmitters.

-

-

Quantification of Neurotransmitters:

-

Analyze the concentration of specific neurotransmitters (e.g., glutamate, norepinephrine) in the collected samples using techniques such as:

-

High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection: A sensitive and specific method for separating and quantifying neurotransmitters.[9][14]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits for specific neurotransmitters.

-

Mass Spectrometry (MS): Provides high sensitivity and specificity for neurotransmitter analysis.[1]

-

-

-

Data Analysis:

-

Compare the amount of neurotransmitter released in the presence and absence of Pregabalin to determine its inhibitory effect.

-

Electrophysiological Assays

Objective: To directly measure the effect of Pregabalin on voltage-gated calcium channel currents.

Methodology: Patch-Clamp Electrophysiology

This technique allows for the recording of ion channel currents from individual cells.

Step-by-Step Protocol:

-

Cell Preparation:

-

Use cultured cells expressing the α2δ subunit and VGCCs (e.g., HEK293 cells co-transfected with the respective channel subunits) or primary neurons.

-

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage protocol to elicit calcium channel currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps to various potentials (e.g., from -60 mV to +60 mV).[15]

-

-

Application of Pregabalin:

-

Perfuse the cell with a solution containing Pregabalin and record the calcium channel currents again.

-

-

Data Analysis:

-

Compare the amplitude and kinetics of the calcium channel currents before and after the application of Pregabalin to determine its modulatory effects.

-

In Vivo Models for Efficacy Testing

To assess the therapeutic potential of Pregabalin and its analogs, various animal models that mimic human disease states are employed.

Table 1: Common In Vivo Models for Evaluating Pregabalin's Efficacy

| Therapeutic Area | Animal Model | Description | Key Endpoints |

| Neuropathic Pain | Chronic Constriction Injury (CCI) of the sciatic nerve | Loosely ligating the sciatic nerve to induce a peripheral neuropathy.[3] | Mechanical allodynia (von Frey filaments), thermal hyperalgesia (plantar test) |

| Spinal Nerve Ligation (SNL) | Ligation of the L5 and/or L6 spinal nerves. | Mechanical allodynia, thermal hyperalgesia | |

| Epilepsy | Maximal Electroshock Seizure (MES) Test | Inducing generalized tonic-clonic seizures via corneal or auricular electrical stimulation.[16] | Abolition of the hindlimb tonic extensor component of the seizure |

| Pentylenetetrazol (PTZ) Seizure Test | Administering the chemoconvulsant PTZ to induce clonic seizures.[8] | Prevention of seizures or increase in seizure latency | |

| Anxiety | Elevated Plus Maze | A plus-shaped maze with two open and two enclosed arms. Anxiolytic compounds increase the time spent in the open arms. | Time spent in open arms, number of entries into open arms |

| Light-Dark Box Test | A box with a brightly lit and a dark compartment. Anxiolytics increase the time spent in the lit compartment. | Time spent in the light compartment, number of transitions |

Conclusion and Future Directions

(S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) represents a significant therapeutic agent with a well-defined primary mechanism of action centered on the α2δ subunit of voltage-gated calcium channels. This guide has provided a comprehensive overview of its therapeutic targets, the downstream consequences of its binding, and the key experimental protocols used to investigate its effects.

Future research in this area may focus on:

-

Developing more selective ligands for different α2δ subunit isoforms to potentially enhance therapeutic efficacy and reduce side effects.

-

Investigating the role of the α2δ subunit in other neurological and psychiatric disorders to explore new therapeutic applications for gabapentinoids.

-

Utilizing advanced in vitro models , such as those derived from patient-specific induced pluripotent stem cells (iPSCs), to better predict clinical responses and understand disease-specific mechanisms.[17][18]

By leveraging the methodologies outlined in this guide, researchers can continue to unravel the complexities of Pregabalin's action and contribute to the development of novel and improved therapies for a range of debilitating conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular models of pain: New technologies and their potential to progress preclinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]

- 8. ijpsr.com [ijpsr.com]

- 9. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. frontagelab.com [frontagelab.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. neuroscirn.org [neuroscirn.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of (S)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride Interactions

Abstract